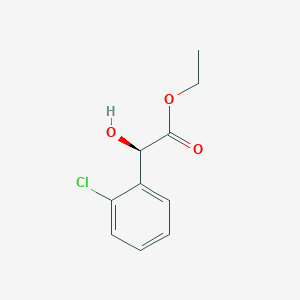

(R)-2-Chloromandelic Acid Ethyl Ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide to the Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Chloromandelic acid and its esters are valuable chiral building blocks in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of the antiplatelet agent (S)-clopidogrel. The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the principal synthesis pathways for obtaining the enantiomerically pure (R)-2-chloromandelic acid ethyl ester, focusing on enzymatic resolution, classical diastereomeric salt resolution, and direct asymmetric synthesis.

Core Synthesis Pathways

Three primary strategies have been established for the synthesis of (R)-2-chloromandelic acid ethyl ester:

-

Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

-

Classical Diastereomeric Resolution: This traditional chemical method involves the reaction of a racemic mixture of 2-chloromandelic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.

-

Asymmetric Synthesis: This approach aims to directly synthesize the (R)-enantiomer from a prochiral precursor using a chiral catalyst or auxiliary, offering a potentially more direct and atom-economical route.

The following sections provide a detailed examination of these pathways, including experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Pathway 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for the preparation of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of (R)-2-chloromandelic acid derivatives, two main enzymatic strategies have been proven effective: lipase-catalyzed transesterification and esterase-catalyzed hydrolysis.

Lipase-Catalyzed Transesterification of Racemic 2-Chloromandelic Acid

This method involves the enantioselective transesterification of racemic 2-chloromandelic acid in an organic solvent using a lipase. The enzyme selectively catalyzes the esterification of the (S)-enantiomer, leaving the desired (R)-2-chloromandelic acid unreacted, which can then be separated and subsequently esterified to the ethyl ester.

Experimental Protocol: Lipase AK-Catalyzed Transesterification

-

Reaction Setup: In a sealed vessel, dissolve racemic 2-chloromandelic acid and vinyl acetate (acyl donor) in a suitable organic solvent (e.g., toluene, methyl isobutyl ketone).

-

Enzyme Addition: Add Lipase AK from Pseudomonas fluorescens to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 45°C) with constant agitation.

-

Monitoring: Monitor the progress of the reaction by periodically analyzing samples using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining (R)-2-chloromandelic acid.

-

Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

-

Separation: Separate the unreacted (R)-2-chloromandelic acid from the (S)-2-chloromandelic acid vinyl ester by extraction or chromatography.

-

Esterification: Convert the isolated (R)-2-chloromandelic acid to its ethyl ester via standard Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., sulfuric acid).

Quantitative Data for Lipase AK-Catalyzed Resolution [1]

| Parameter | Value |

| Substrate | (R,S)-2-Chloromandelic Acid |

| Enzyme | Lipase AK |

| Acyl Donor | Vinyl Acetate |

| Solvent | Methyl Isobutyl Ketone (MIBK) |

| Temperature | 45°C |

| Enzyme Loading | 15 g/L |

| Substrate Concentration | 0.1 M |

| Molar Ratio (Acyl Donor:Substrate) | 1.5:1 |

| Reaction Time | 24 hours |

| Conversion of (R)-2-ClMA | ≥98.85% |

| Enantiomeric Excess of Substrate (ees) | ≥98.15% |

Logical Workflow for Lipase-Catalyzed Transesterification

Caption: Workflow for obtaining (R)-2-Chloromandelic Acid Ethyl Ester via lipase-catalyzed transesterification.

Esterase-Catalyzed Asymmetric Hydrolysis

An alternative enzymatic approach is the asymmetric hydrolysis of a racemic ester, such as methyl or ethyl 2-chloromandelate. In this case, an esterase selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted.

Experimental Protocol: Asymmetric Hydrolysis using Exophiala dermatitidis Esterase

-

Substrate Preparation: Synthesize racemic 2-chloromandelic acid methyl ester (CMM) by esterifying racemic 2-chloromandelic acid with methanol.

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the racemic CMM.

-

Enzyme Addition: Add the esterase from Exophiala dermatitidis (or a recombinant E. coli expressing the esterase) to the reaction mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

-

Monitoring: Track the reaction progress via chiral HPLC, monitoring the formation of (R)-2-chloromandelic acid and the remaining (S)-CMM.

-

Work-up: Upon reaching approximately 50% conversion, stop the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the unhydrolyzed (R)-2-chloromandelic acid methyl ester from the aqueous solution containing the (S)-acid.

-

Transesterification (Optional): If the ethyl ester is desired, the isolated (R)-methyl ester can be converted to the ethyl ester via transesterification.

Quantitative Data for Esterase-Catalyzed Hydrolysis

| Parameter | Value |

| Substrate | Racemic 2-Chloromandelic Acid Methyl Ester (CMM) |

| Enzyme | Recombinant E. coli expressing Exophiala dermatitidis esterase |

| Solvent | Aqueous buffer (pH 7.0) |

| Temperature | 30°C |

| Substrate Concentration | 10% CMM |

| Conversion Rate | 49% |

| Optical Purity of (R)-2-Chloromandelic Acid | 97% ee |

Pathway 2: Classical Diastereomeric Resolution

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. (R)-(+)-N-benzyl-1-phenylethylamine has been identified as an effective resolving agent for 2-chloromandelic acid.

Experimental Protocol: Resolution with (R)-(+)-N-benzyl-1-phenylethylamine

-

Salt Formation: Dissolve racemic 2-chloromandelic acid in a suitable solvent (e.g., absolute ethanol). Add an equimolar amount of (R)-(+)-N-benzyl-1-phenylethylamine.

-

Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the crystallization of the less soluble diastereomeric salt, which is the salt of (R)-2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine.

-

Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

-

Extraction: Extract the liberated (R)-2-chloromandelic acid with an organic solvent (e.g., ethyl acetate).

-

Purification and Esterification: Dry the organic extract, evaporate the solvent to obtain the purified (R)-2-chloromandelic acid. Subsequently, esterify the acid to the desired ethyl ester as described previously.

Quantitative Data for Diastereomeric Resolution

| Parameter | Value (for 4-chloromandelic acid resolution) |

| Resolving Agent | (R)-(+)-N-benzyl-1-phenylethylamine |

| Solvent | Absolute Ethanol |

| Molar Ratio (Acid:Amine) | 1:1 |

| Filtration Temperature | 15°C |

| Yield of Less Soluble Salt | High |

| Optical Purity | >99% ee after recrystallization |

Logical Workflow for Diastereomeric Resolution

Caption: Workflow for obtaining (R)-2-Chloromandelic Acid Ethyl Ester via diastereomeric salt resolution.

Pathway 3: Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and potentially more efficient route to (R)-2-chloromandelic acid ethyl ester by avoiding the need for resolution of a racemic mixture. One promising approach is the asymmetric reduction of a prochiral ketoester.

Asymmetric Reduction of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

This method involves the reduction of the ketone functionality of ethyl 2-(2-chlorophenyl)-2-oxoacetate using a chiral reducing agent or a catalyst, which stereoselectively yields the (R)-alcohol.

Experimental Protocol: Asymmetric Reduction with a Chiral Catalyst

-

Substrate Synthesis: Prepare ethyl 2-(2-chlorophenyl)-2-oxoacetate, for example, by Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.

-

Reaction Setup: In an inert atmosphere, dissolve the ketoester in a suitable solvent (e.g., methanol, isopropanol).

-

Catalyst Addition: Add a pre-formed chiral catalyst, for example, a ruthenium- or rhodium-based complex with a chiral ligand (e.g., a chiral diphosphine).

-

Reduction: Introduce a hydrogen source, such as hydrogen gas under pressure or a transfer hydrogenation reagent (e.g., isopropanol, formic acid/triethylamine mixture).

-

Incubation: Stir the reaction at a controlled temperature until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Remove the catalyst by filtration or chromatography.

-

Purification: Purify the resulting (R)-2-chloromandelic acid ethyl ester by column chromatography or distillation.

Quantitative Data for Asymmetric Synthesis

The search results indicate that high enantioselectivities can be achieved with this method. For instance, the reduction of the corresponding methyl ester using a Ru-(R,R)-TsDPEN catalyst has been reported to yield up to 92% ee.

| Parameter | Value (for methyl ester reduction) |

| Substrate | Methyl 2-(2-chlorophenyl)-2-oxoacetate |

| Catalyst | Ru-(R,R)-TsDPEN |

| Hydrogen Source | HCOOH–Et3N azeotrope |

| Enantiomeric Excess (ee) | up to 92% |

Synthesis Pathway Diagram

Caption: Asymmetric synthesis of (R)-2-Chloromandelic Acid Ethyl Ester via catalytic reduction.

Conclusion

The synthesis of enantiomerically pure (R)-2-chloromandelic acid ethyl ester can be effectively achieved through several distinct pathways. Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, making it an attractive "green" chemistry approach. Classical diastereomeric resolution is a robust and well-established method that can provide high optical purity, particularly after recrystallization. Asymmetric synthesis presents a more direct and potentially more atom-economical route, although it may require more specialized and expensive chiral catalysts. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-2-Chloromandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl (R)-2-chloromandelate, a key chiral intermediate in the synthesis of pharmaceuticals. The document details its chemical identity, physical and spectral properties, and its significant role in the development of antithrombotic agents. Experimental protocols for its synthesis and characterization are also outlined.

Introduction

Ethyl (R)-2-chloromandelate is a chiral ester of significant interest in the pharmaceutical industry. Its enantiomerically pure form is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug (S)-clopidogrel. The stereochemistry at the benzylic position is critical for the biological activity of the final drug product, making the physicochemical characterization of this intermediate essential for quality control and process optimization in drug development.

Physicochemical Properties

The physicochemical properties of ethyl (R)-2-chloromandelate are summarized in the table below. Data for the closely related compound, ethyl (R)-(-)-mandelate, is also provided for comparison.

| Property | Ethyl (R)-2-chloromandelate (Predicted/Inferred) | Ethyl (R)-(-)-mandelate (Reference) |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 214.64 g/mol [1] | 180.20 g/mol |

| Appearance | Expected to be a solid or oil | Solid[2] |

| Melting Point | Not available | 33-34 °C[2] |

| Boiling Point | Not available | 103-105 °C at 2 mmHg[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and have low water solubility. | Soluble in chloroform[2] |

| Optical Rotation | Not available | [α]²¹/D -134° (c=3 in chloroform)[2] |

Role in Drug Synthesis: The Clopidogrel Connection

Ethyl (R)-2-chloromandelate is a vital precursor in the synthesis of (S)-clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke.[3] Clopidogrel is a prodrug that is metabolized in the liver to its active form.[3][4] The active metabolite irreversibly inhibits the P2Y₁₂ subtype of the ADP receptor on platelets, which is crucial for platelet activation and aggregation.[3][4][5] This inhibition prevents the cross-linking of platelets by fibrin, thereby reducing the formation of blood clots.[3]

The following diagram illustrates the mechanism of action of clopidogrel.

Experimental Protocols

A common route for the synthesis of ethyl (R)-2-chloromandelate involves the esterification of (R)-2-chloromandelic acid. The chiral acid can be obtained through various methods, including the asymmetric hydrolysis of a racemic ester.

Protocol for the Synthesis of Ethyl (R)-2-chloromandelate:

-

(R)-2-chloromandelic acid (1 equivalent) is dissolved in absolute ethanol (10-20 volumes).

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl (R)-2-chloromandelate.

-

Purification of the crude product can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

The following diagram outlines the general workflow for the synthesis and purification of ethyl (R)-2-chloromandelate.

The structure and purity of ethyl (R)-2-chloromandelate are confirmed using various spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons. The chemical shift of the methine proton will be influenced by the adjacent hydroxyl and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the aromatic carbons. The carbon attached to the chlorine atom will show a characteristic chemical shift.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ethyl (R)-2-chloromandelate is expected to exhibit the following key absorption bands:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong absorption band around 1750-1730 cm⁻¹ due to the C=O stretching of the ester group.

-

C-O stretching bands in the region of 1300-1000 cm⁻¹.

-

C-Cl stretching vibrations, typically observed in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Common fragmentation pathways may include the loss of the ethoxy group, the carboxyl group, and cleavage of the C-C bond adjacent to the aromatic ring.

Conclusion

Ethyl (R)-2-chloromandelate is a fundamentally important chiral intermediate in the pharmaceutical industry. A thorough understanding of its physicochemical properties and the implementation of robust analytical methods for its characterization are essential for ensuring the quality and efficacy of the final drug products derived from it. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and utilization of this key chiral building block.

References

- 1. 13511-30-3_(R)-Ethyl-2-chloromandelateCAS号:13511-30-3_(R)-Ethyl-2-chloromandelate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. (R)-(-)-扁桃酸乙酯 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Clopidogrel - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

(R)-2-Chloromandelic Acid Ethyl Ester CAS number and structure

An In-depth Technical Guide to (R)-2-Chloromandelic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

(R)-2-Chloromandelic Acid Ethyl Ester is the ethyl ester derivative of (R)-2-Chloromandelic acid. The esterification of the carboxylic acid group with ethanol results in this compound.

-

IUPAC Name: ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate

-

Molecular Formula: C₁₀H₁₁ClO₃

-

Molecular Weight: 214.64 g/mol

-

Chemical Structure:

While a dedicated CAS number for (R)-2-Chloromandelic Acid Ethyl Ester is not definitively found in the searched public databases, the relevant CAS numbers for its parent acid and methyl ester are provided for reference.

Physicochemical Data

Quantitative data for (R)-2-Chloromandelic Acid Ethyl Ester is not widely reported. However, the properties of the parent acid and the corresponding methyl ester provide valuable context.

| Property | (R)-(-)-2-Chloromandelic Acid | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate |

| CAS Number | 52950-18-2[1][2] | 32345-59-8 |

| Molecular Formula | C₈H₇ClO₃[1] | C₉H₉ClO₃ |

| Molecular Weight | 186.59 g/mol [1] | 200.62 g/mol |

| Melting Point | 119-121 °C[1][2] | 34 °C |

| Boiling Point | Not available | 297.663 °C at 760 mmHg (Predicted) |

| Optical Activity | [α]23/D −126° (c = 3 in H₂O)[1] | Not available |

| Appearance | White to off-white crystals or crystalline powder | <34°C Solid, >34°C Liquid |

Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

The most common and straightforward method for the synthesis of (R)-2-Chloromandelic Acid Ethyl Ester is the Fischer esterification of (R)-2-Chloromandelic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification: An Overview

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Detailed Experimental Protocol

Materials:

-

(R)-(-)-2-Chloromandelic acid (1.0 equivalent)

-

Absolute Ethanol (a large excess, e.g., 10-20 equivalents, also serves as the solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-2-Chloromandelic acid in an excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or after a set time, e.g., 4-6 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-Chloromandelic Acid Ethyl Ester.

-

Purification: The crude product can be further purified by flash column chromatography if necessary.

Visualization of the Synthesis Pathway

// Reactants R_acid [label="(R)-2-Chloromandelic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; R_alcohol [label="Ethanol\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Catalyst [label="H₂SO₄\n(catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate Intermediate [label="Protonated\nTetrahedral\nIntermediate", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products P_ester [label="(R)-2-Chloromandelic\nAcid Ethyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_water [label="Water", fillcolor="#F1F3F4", fontcolor="#202124"];

// Logical flow {rank=same; R_acid; R_alcohol;} R_acid -> Intermediate; R_alcohol -> Intermediate; Catalyst -> Intermediate [style=dashed, arrowhead=open]; Intermediate -> P_ester; Intermediate -> P_water; }

References

A Technical Guide to the Spectral Analysis of (R)-2-Chloromandelic Acid and its Ethyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (R)-2-Chloromandelic Acid, a key chiral intermediate. Due to the limited availability of public spectral data for its ethyl ester, this document focuses on the spectral characteristics of the parent acid. Additionally, it includes typical spectral data for the ethyl ester functional group to serve as a reference for researchers working with (R)-2-Chloromandelic Acid Ethyl Ester.

Spectral Data of (R)-2-Chloromandelic Acid

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for (R)-2-Chloromandelic Acid. This data is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data for (R)-2-Chloromandelic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.6 | m | 4H | Aromatic protons (C₆H₄) |

| 5.3 | s | 1H | Methine proton (CH-OH) |

| 11.0 | br s | 1H | Carboxylic acid proton (COOH) |

¹³C NMR Spectral Data for (R)-2-Chloromandelic Acid

| Chemical Shift (δ) ppm | Assignment |

| 173-175 | Carboxylic acid carbon (COOH) |

| 135-140 | Aromatic carbon (C-Cl) |

| 125-130 | Aromatic carbons (CH) |

| 72-75 | Methine carbon (CH-OH) |

Infrared (IR) Spectroscopy Data

IR Absorption Frequencies for (R)-2-Chloromandelic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3500 | Broad | O-H stretch (Alcohol) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |

| 1000-1300 | Strong | C-O stretch |

| 750-800 | Strong | C-Cl stretch |

Typical Spectral Data for an Ethyl Ester Functional Group

For professionals working with (R)-2-Chloromandelic Acid Ethyl Ester, the following tables provide the expected spectral characteristics of the ethyl ester moiety.

Typical ¹H NMR Data for an Ethyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.0-4.3 | q | 2H | Methylene protons (-OCH₂CH₃) |

| 1.1-1.4 | t | 3H | Methyl protons (-OCH₂CH₃) |

Typical ¹³C NMR Data for an Ethyl Ester

| Chemical Shift (δ) ppm | Assignment |

| 170-185 | Ester carbonyl carbon (C=O)[1] |

| 60-62 | Methylene carbon (-OCH₂CH₃) |

| 14-15 | Methyl carbon (-OCH₂CH₃) |

Typical IR Absorption Frequencies for an Ethyl Ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1735-1750 | Strong | C=O stretch (Ester)[2][3] |

| 1000-1300 | Strong | C-O stretch[3] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[4]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[4]

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is placed directly on the ATR crystal.[5]

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the infrared spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the spectrum of the sample.

-

Data Analysis: The resulting spectrum shows the percentage of light transmitted at different wavenumbers. The absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

A Technical Guide to the Enantioselective Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Chloromandelic acid and its esters are valuable chiral building blocks in the pharmaceutical industry, notably in the synthesis of antiplatelet agents like Clopidogrel. The stereochemistry at the α-carbon is crucial for biological activity, necessitating highly enantioselective synthetic methods. This technical guide provides an in-depth analysis of the primary mechanisms and experimental protocols for the formation of (R)-2-Chloromandelic Acid Ethyl Ester, focusing on enzymatic kinetic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution of Racemic 2-Chloromandelic Acid Ethyl Ester

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to separate enantiomers from a racemic mixture. In this process, one enantiomer is preferentially transformed into a new product, allowing for the separation of the unreacted, enantiopure substrate.

Mechanism of Lipase-Catalyzed Transesterification

The kinetic resolution of racemic ethyl 2-chloromandelate is often achieved through irreversible transesterification catalyzed by lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL). The reaction mechanism is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

The core of the lipase's catalytic activity lies in its catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) residues within the active site. The mechanism proceeds as follows:

-

Acylation: The serine hydroxyl group, activated by the His-Asp charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the acyl donor and forms a covalent acyl-enzyme intermediate.

-

Enantioselective Binding: The racemic ethyl 2-chloromandelate enters the active site. The enzyme's chiral environment allows for a more favorable binding and orientation of one enantiomer (typically the (S)-enantiomer in this case) for the subsequent reaction.

-

Deacylation: The hydroxyl group of the preferentially bound (S)-ethyl 2-chloromandelate attacks the acyl-enzyme intermediate. This forms a new tetrahedral intermediate that collapses, releasing the (S)-2-chloromandelic acid ethyl ester acetate and regenerating the free enzyme.

-

Enrichment: The (R)-enantiomer, being a poor substrate for the enzyme, remains largely unreacted in the mixture. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess of the remaining (R)-ethyl 2-chloromandelate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline based on common practices for lipase-catalyzed resolutions.

Materials:

-

Racemic ethyl 2-chloromandelate

-

Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

To a dry flask containing a magnetic stir bar, add racemic ethyl 2-chloromandelate (1 equivalent).

-

Add anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate).

-

Add vinyl acetate (1.5-2.0 equivalents) to the mixture.

-

Add immobilized lipase (e.g., Novozym 435, 20-50 mg per mmol of substrate).

-

Seal the flask and place it in a shaking incubator or on a temperature-controlled magnetic stirrer at a set temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate.

-

Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting mixture (containing (R)-ethyl 2-chloromandelate and the acetylated (S)-enantiomer) by column chromatography on silica gel.

Quantitative Data for Enzymatic Resolution

| Parameter | Value | Reference |

| Enzyme | Lipase AK | [1] |

| Acyl Donor | Vinyl Acetate | [1] |

| Conversion of (R)-2-ClMA | ≥98.85% | [1] |

| Enantiomeric Excess of Substrate (ees) | ≥98.15% | [1] |

| Optimal Temperature | 30°C | [2] |

| Optimal pH | 7.0 | [2] |

Asymmetric Synthesis of (R)-2-Chloromandelic Acid Ethyl Ester

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the separation of a racemic mixture. A prominent method is the asymmetric hydrogenation of a prochiral ketone precursor.

Mechanism of Asymmetric Hydrogenation

The asymmetric hydrogenation of ethyl 2-chloro-2-phenylglyoxylate (the α-keto ester precursor) to ethyl (R)-2-chloromandelate can be effectively catalyzed by chiral ruthenium-diphosphine complexes, such as those developed by Noyori and his coworkers. A common catalyst system involves a Ru(II) complex with a chiral bisphosphine ligand like (R)-BINAP ((R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The generally accepted mechanism for this transformation involves a metal-ligand bifunctional catalysis:

-

Catalyst Activation: The pre-catalyst, often a Ru(II)-diacetate or dichloride complex, is activated with H₂ to form a dihydrido-ruthenium(II) species.

-

Substrate Coordination: The α-keto ester coordinates to the ruthenium center.

-

Hydrogen Transfer: The hydrogenation proceeds via a six-membered pericyclic transition state. One hydride from the ruthenium and a proton from a coordinated ligand are transferred to the carbonyl oxygen and carbon, respectively. The chiral environment created by the BINAP ligand directs the hydrogen addition to one face of the carbonyl group, leading to the formation of the (R)-hydroxy ester.

-

Product Release and Catalyst Regeneration: The product, (R)-ethyl 2-chloromandelate, is released from the coordination sphere of the ruthenium, and the catalyst is regenerated to participate in the next catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general guideline for a Noyori-type asymmetric hydrogenation.

Materials:

-

Ethyl 2-chloro-2-phenylglyoxylate

-

[(R)-BINAP]Ru(OAc)₂ or a similar chiral ruthenium pre-catalyst

-

Anhydrous, degassed solvent (e.g., methanol, ethanol)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with ethyl 2-chloro-2-phenylglyoxylate (1 equivalent) and the chiral ruthenium pre-catalyst (e.g., 0.01-0.1 mol%).

-

Add the anhydrous, degassed solvent (e.g., methanol).

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction by taking samples (if the setup allows) and analyzing by HPLC or GC.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (R)-ethyl 2-chloromandelate.

Quantitative Data for Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Catalyst | RuCl₂[(R)-BINAP] | [3] |

| Hydrogen Pressure | 1100 psi | [3] |

| Temperature | 30 °C | [3] |

| Solvent | Ethanol | [3] |

| Enantiomeric Excess | >99% (for a similar substrate) | [4] |

| Yield | High (typically >90%) | [4] |

Conclusion

Both enzymatic kinetic resolution and asymmetric hydrogenation present robust and highly selective methods for the synthesis of (R)-2-Chloromandelic Acid Ethyl Ester. The choice of method often depends on factors such as substrate availability, cost of the catalyst, and the desired scale of production. Enzymatic resolutions are advantageous due to the mild reaction conditions and the high enantioselectivity of commercially available lipases. Asymmetric hydrogenation, particularly with well-defined catalysts like Noyori's Ru-BINAP complexes, offers a direct and efficient route to the enantiopure product with high yields and excellent enantiomeric excess. For industrial applications, the development of efficient and recyclable catalytic systems remains a key area of research.

References

In-Depth Technical Guide: Stability and Storage of Ethyl (R)-2-Chloromandelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (R)-2-chloromandelate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. The information presented herein is based on established principles of chemical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines and available data on structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of ethyl (R)-2-chloromandelate is essential for predicting its stability.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Recommended Storage Conditions

To maintain the integrity and purity of ethyl (R)-2-chloromandelate, the following storage conditions are recommended based on safety data sheets and general chemical stability principles:

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C). | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |

| Container | Keep in a tightly sealed, light-resistant container. | Protects from moisture and light, which can promote degradation. |

| Environment | Store in a dry and well-ventilated place. | Prevents absorption of moisture, which can lead to hydrolysis. |

Stability Profile and Potential Degradation Pathways

Ethyl (R)-2-chloromandelate, as an ester with a chiral center and a chlorinated aromatic ring, is susceptible to degradation under various environmental stresses. Forced degradation studies, as recommended by ICH guidelines, are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The primary degradation pathways are anticipated to be hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolytic Stability

The ester functional group in ethyl (R)-2-chloromandelate is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester can hydrolyze to form (R)-2-chloromandelic acid and ethanol. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to yield the salt of (R)-2-chloromandelic acid and ethanol. Esters are generally more labile to basic hydrolysis.[1]

The rate of hydrolysis is dependent on pH, temperature, and the concentration of the acid or base.[3]

Oxidative Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of aromatic and chlorinated compounds.[4] Photodegradation pathways can be complex and may involve radical reactions, leading to a variety of degradation products. It is crucial to protect ethyl (R)-2-chloromandelate from light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the rate of all degradation reactions. Thermal degradation studies are essential to determine the impact of heat on the compound's stability. These studies help in defining appropriate handling and storage temperatures.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on ethyl (R)-2-chloromandelate, based on ICH guidelines.[1][2][5] The extent of degradation should ideally be targeted between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[1][6]

General Sample Preparation

Prepare a stock solution of ethyl (R)-2-chloromandelate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Keep the solution at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours) due to the higher lability of esters in basic conditions.[1]

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for up to 24 hours.

-

At specified time points, withdraw a sample and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

Thermal Degradation

-

Expose the solid ethyl (R)-2-chloromandelate to a controlled high temperature (e.g., 80 °C) in a stability chamber for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

Photolytic Degradation

-

Expose a solution of ethyl (R)-2-chloromandelate (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Analyze the exposed and control samples at appropriate time points.

Analytical Methodology for Stability Indicating Analysis

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric purity and a C18 column for achiral purity and degradation products. |

| Mobile Phase | A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) may be employed. The exact composition should be optimized to achieve good separation. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | 25-30 °C. |

| Detection Wavelength | Based on the UV spectrum of ethyl (R)-2-chloromandelate. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10-20 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification of volatile degradation products, particularly from thermal degradation studies.[8][9][10] Derivatization with agents like ethylchloroformate may be necessary for non-volatile degradation products to make them amenable to GC analysis.[8][10]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a stability study and the potential degradation pathways.

Caption: Workflow for a comprehensive stability study of ethyl (R)-2-chloromandelate.

Caption: Potential degradation pathways for ethyl (R)-2-chloromandelate under stress conditions.

Conclusion

The stability of ethyl (R)-2-chloromandelate is a critical parameter that must be carefully evaluated and controlled to ensure the quality and efficacy of resulting pharmaceutical products. This guide outlines the key considerations for its storage and stability assessment, including recommended conditions, potential degradation pathways, and experimental protocols based on ICH guidelines. A thorough understanding and implementation of these principles will support the successful use of this important chiral intermediate in drug development and manufacturing. It is imperative for researchers to conduct specific stability studies on their particular batches of ethyl (R)-2-chloromandelate to establish a definitive shelf-life and storage protocol.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]

A Technical Guide to the Chirality and Optical Rotation of (R)-2-Chloromandelic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Chloromandelic acid and its esters are crucial chiral building blocks in the pharmaceutical industry. Notably, they are key intermediates in the synthesis of the antiplatelet agent Clopidogrel. This technical guide provides an in-depth analysis of the stereochemical properties of (R)-2-Chloromandelic Acid Ethyl Ester, focusing on its chirality and optical rotation. This document includes a summary of its physicochemical properties, a detailed experimental protocol for polarimetry, and graphical representations of its synthesis and analysis workflows.

Introduction to Chirality and Optical Activity

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. These non-superimposable mirror images are known as enantiomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility, but they differ in their interaction with plane-polarized light. A chiral compound will rotate the plane of polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

(R)-2-Chloromandelic Acid Ethyl Ester possesses a single stereocenter at the carbon atom bonded to the hydroxyl, carboxyl, phenyl, and hydrogen groups. This makes it a chiral molecule, existing as two enantiomers: (R) and (S). The (R)-enantiomer is of particular interest due to its role as a precursor in the synthesis of medicinally important compounds.

Physicochemical and Optical Properties

Table 1: Physicochemical Properties

| Property | (R)-(-)-2-Chloromandelic Acid | (R)-2-Chloromandelic Acid Ethyl Ester |

| Molecular Formula | C₈H₇ClO₃[1] | C₁₀H₁₁ClO₃[2] |

| Molecular Weight | 186.59 g/mol [1][3] | 214.64 g/mol [2] |

| Appearance | White crystalline solid | - |

| Melting Point | 119-121 °C[3] | - |

| CAS Number | 52950-18-2[3] | 13511-30-3 |

Table 2: Optical Rotation Data

| Compound | Specific Rotation [α] | Conditions |

| (R)-(-)-2-Chloromandelic Acid | -126°[3] | 23 °C, c = 3 in H₂O, D-line (589 nm)[3] |

| (R)-2-Chloromandelic Acid Ethyl Ester | Data not available in cited literature. | - |

Note: The enantiomeric excess (ee) of a sample, which measures the purity of one enantiomer over the other, is often determined to be high (>99%) in synthetic preparations, confirming significant optical activity.[4]

Synthesis and Resolution Pathways

The synthesis of racemic 2-chloromandelic acid ethyl ester is typically achieved through the esterification of racemic 2-chloromandelic acid with ethanol. Obtaining the enantiomerically pure (R)-ester often involves a resolution step. One common industrial method is the enzymatic resolution of a racemic ester. For instance, a hydrolase can selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted, which can then be separated.

Experimental Protocol: Measurement of Optical Rotation

The following is a generalized procedure for determining the specific rotation of an optically active compound like (R)-2-Chloromandelic Acid Ethyl Ester using a polarimeter.

4.1 Instrumentation and Materials

-

Polarimeter (Sodium D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

High-purity solvent (e.g., ethanol, chloroform)

-

Sample of (R)-2-Chloromandelic Acid Ethyl Ester

4.2 Procedure

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent.

-

Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Sample Preparation:

-

Accurately weigh a precise mass (e.g., 100 mg) of the sample.

-

Dissolve the sample in the chosen solvent in a volumetric flask to a known volume (e.g., 10.0 mL).

-

Calculate the concentration (c) in g/mL.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution, then fill it completely, again avoiding air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α_obs) in degrees. The reading may be positive (dextrorotatory) or negative (levorotatory).

-

4.3 Calculation of Specific Rotation

The specific rotation [α] is calculated using Biot's Law:

[α] = α_obs / (l * c)

Where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

The temperature (T) and wavelength (λ) of the light source should always be reported with the specific rotation value (e.g., [α]²⁵_D).

Conclusion

(R)-2-Chloromandelic Acid Ethyl Ester is a chiral molecule of significant value in pharmaceutical synthesis. Its chirality gives rise to optical activity, a key property used to assess its enantiomeric purity. While specific rotation values for the ethyl ester are not prominently published, the established levorotatory nature of its parent acid provides a crucial reference point. The methodologies and pathways described herein offer a foundational guide for researchers working with this important chiral intermediate. Accurate determination of optical rotation through standardized polarimetry is essential for quality control and ensuring the stereochemical integrity of the final active pharmaceutical ingredients.

References

- 1. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13511-30-3_(R)-Ethyl-2-chloromandelateCAS号:13511-30-3_(R)-Ethyl-2-chloromandelate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. (R)-(-)-2-氯扁桃酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Chloromandelic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from an extract of bitter almonds.[1][2][3] Its name is derived from the German "Mandel," meaning almond.[1][2] For over a century, its derivatives have become increasingly significant, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals. Among these, chloromandelic acid isomers and their derivatives have garnered substantial attention, particularly for their role as key intermediates in the production of life-saving drugs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of chloromandelic acid derivatives, with a focus on the experimental methodologies and quantitative data essential for research and development.

Historical Perspective

While mandelic acid was discovered in the early 19th century, the exploration of its halogenated derivatives, including chloromandelic acids, appears to have gained momentum in the early to mid-20th century with the advancement of organic synthesis techniques. Early research focused on the fundamental preparation and characterization of these novel compounds. The true significance of chloromandelic acid derivatives, however, became prominently recognized with their application in the pharmaceutical industry. A pivotal moment in the history of these compounds was the discovery that optically pure (R)-2-chloromandelic acid is a critical precursor for the synthesis of the antiplatelet drug Clopidogrel.[4] This application spurred extensive research into efficient and enantioselective methods for the production of chloromandelic acid and its derivatives.

Physicochemical Properties of Chloromandelic Acid Isomers

The position of the chlorine atom on the phenyl ring significantly influences the physicochemical properties of chloromandelic acid. These properties are crucial for designing synthesis, purification, and resolution processes.

| Property | 2-Chloromandelic Acid | 3-Chloromandelic Acid | 4-Chloromandelic Acid |

| Molecular Formula | C₈H₇ClO₃ | C₈H₇ClO₃ | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol [5][6] | 186.59 g/mol [7] | 186.59 g/mol |

| Melting Point (°C) | 80-85[5] | 111-113[7] | 113-122[8] |

| Boiling Point (°C) | 350.3 ± 27.0 at 760 mmHg[5] | Not readily available | 361.4 ± 27.0 (Predicted)[9] |

| Solubility | Sparingly soluble in water.[10] | Small solubility in water, high in organic solvents like alcohol and ether.[7] | Sparingly soluble in water.[11] |

| Appearance | White crystalline solid.[10] | White crystalline solid.[7] | White crystalline solid.[11] |

| pKa | 3.30 ± 0.10 (Predicted)[12] | Not readily available | Not readily available |

| Optical Activity of (R)-enantiomer | [α] = -125° (c=3, H₂O) | [α] = -124° (c=3, H₂O) | Not readily available |

Experimental Protocols: Synthesis and Resolution

The synthesis of chloromandelic acid derivatives can be approached through various methods, followed by the critical step of resolving the racemic mixture to obtain the desired enantiomer.

Synthesis of p-Chloromandelic Acid

This protocol is adapted from a procedure for p-bromomandelic acid, with p-chloroacetophenone as the starting material. The synthesis involves the α,α-dihalogenation of the acetophenone followed by hydrolysis.

Step 1: Synthesis of p,α,α-trichloroacetophenone

-

In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 100 g (0.65 mol) of p-chloroacetophenone and 300 mL of glacial acetic acid.

-

Stir the solution and cool to 20°C.

-

Add a solution of 33.5 mL (0.65 mol) of bromine in 100 mL of glacial acetic acid dropwise over approximately 30 minutes.

-

After the initial mono-bromination, add a second solution of 33.5 mL (0.65 mol) of bromine in 100 mL of glacial acetic acid dropwise.

-

Heat the flask to dissolve the contents and then cool rapidly in an ice-water bath.

-

Filter the mixture with suction and wash the solid with 50% ethanol until colorless. The expected yield is in the range of 70-75%.

Step 2: Hydrolysis to p-Chloromandelic Acid

-

In a blender, place 89 g (approximately 0.25 mol) of the crude p,α,α-trihaloacetophenone and 100-150 mL of cold water.

-

Stir for 10-15 minutes and transfer to a 1-L wide-mouthed bottle, rinsing the blender with an additional 150-200 mL of ice-cold water.

-

Add crushed ice to bring the temperature below 10°C.

-

Slowly add 100 mL of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

-

After the addition, stir the mixture for 3-4 hours.

-

Filter the mixture and discard the insoluble material.

-

Add an excess of concentrated hydrochloric acid to the filtrate and extract with three 200-mL portions of ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

Recrystallize the resulting solid from benzene to yield p-chloromandelic acid. A yield of 54% with a melting point of 119-120°C has been reported for this method.[13]

Enzymatic Resolution of (R,S)-2-Chloromandelic Acid

This method utilizes the enantioselectivity of lipases to resolve the racemic mixture.

Protocol:

-

Conduct the enantioselective resolution of (R,S)-2-chloromandelic acid in an organic solvent through irreversible transesterification.

-

Use lipase AK as the catalyst and vinyl acetate as the acyl donor.[14]

-

Investigate and optimize various reaction conditions including the choice of organic solvent, temperature, water content, substrate ratio, and enzyme loading to achieve high enantioselectivity and activity.[14]

-

Under optimal conditions, high conversion of (R)-2-ClMA (≥98.85%) and a high enantiomeric excess of the remaining substrate (eeₛ, ≥98.15%) can be achieved.[14]

Chemical Resolution of 2-Chloromandelic Acid with a Chiral Amine

This protocol employs a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Protocol:

-

Use a chiral amino alcohol as the resolving agent for o-chloromandelic acid.[13]

-

The reaction of racemic o-chloromandelic acid with the (S)-amino alcohol and a nucleation inhibitor in an organic solvent at a temperature between 30°C and 100°C for 1-8 hours results in the precipitation of the (R)-o-chloromandelic acid-(S)-amino alcohol salt.[13]

-

The molar ratio of racemic o-chloromandelic acid to the (S)-amino alcohol and the nucleation inhibitor is typically 1:0.5-0.95:0.05-0.5.[13]

-

After separation of the diastereomeric salt, the (R)-o-chloromandelic acid can be liberated by acidification.

-

This method can yield single-configuration o-chloromandelic acid with an enantiomeric excess (ee) of over 99% and a yield greater than 75%.[13]

Application in Drug Development: The Case of Clopidogrel

(R)-2-chloromandelic acid is a crucial intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.

Signaling Pathway of Clopidogrel

The mechanism of action of Clopidogrel involves a complex signaling pathway that ultimately leads to the inhibition of platelet aggregation.

Conclusion

From its origins in the study of natural products to its current role as a cornerstone in the synthesis of modern pharmaceuticals, the journey of chloromandelic acid and its derivatives exemplifies the evolution of organic chemistry and its profound impact on medicine. The development of efficient and stereoselective synthetic and resolution methods for these compounds continues to be an active area of research, driven by the demand for optically pure building blocks in drug development. The detailed understanding of their properties and reaction pathways, as outlined in this guide, is fundamental for scientists and researchers aiming to innovate and contribute to this vital field.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. MANDELIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Mandelic Acid | Origins & Benefits | LGC Standards [lgcstandards.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 2-Chloromandelic acid | CAS#:10421-85-9 | Chemsrc [chemsrc.com]

- 6. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (S)-4-CHLOROMANDELIC ACID CAS#: 76496-63-4 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Page loading... [guidechem.com]

- 12. 2-Chloromandelic acid|lookchem [lookchem.com]

- 13. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 14. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data for (R)-2-Chloromandelic Acid Ethyl Ester

Executive Summary

(R)-2-Chloromandelic Acid Ethyl Ester is an organic compound for which specific toxicological data, such as LD50, acute and chronic toxicity, mutagenicity, and carcinogenicity, are not extensively documented. This guide synthesizes information from related molecules to provide a predictive toxicological assessment. It is anticipated that the ester would be metabolized in vivo via hydrolysis to (R)-2-Chloromandelic Acid and ethanol. Therefore, the toxicological profile of the parent acid is of significant relevance.

Predicted Metabolism

Esters are typically hydrolyzed by carboxylesterases in the body to their corresponding carboxylic acid and alcohol.[1] This reaction can occur with or without acidic or basic catalysis.[2][3] It is therefore highly probable that (R)-2-Chloromandelic Acid Ethyl Ester undergoes in vivo hydrolysis to form (R)-2-Chloromandelic Acid and ethanol.[4][5] The systemic toxicity of the ester is likely to be influenced by the toxicological properties of these two metabolites.

Caption: Predicted metabolic pathway of (R)-2-Chloromandelic Acid Ethyl Ester.

Toxicological Data for Structurally Related Compounds

The following tables summarize the available toxicological data for compounds structurally related to (R)-2-Chloromandelic Acid Ethyl Ester.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Species | Route | LD50 | Reference |

| Mandelic Acid Esters | Not Specified | Oral | Low Toxicity | [6][7] |

| Aryl Alkyl Alcohol Simple Acid Ester Derivatives | Rat | Oral | >5000 mg/kg | [8] |

Table 2: Genotoxicity Data for Related Compounds

| Compound | Test System | Result | Reference |

| Aryl Alkyl Alcohol Simple Acid Ester Derivatives | Bacterial Systems (Ames Test) | Not Mutagenic | [8] |

| Aryl Alkyl Alcohol Simple Acid Ester Derivatives | In vitro Mammalian Cells | Not Mutagenic | [8] |

| Aryl Alkyl Alcohol Simple Acid Ester Derivatives | In vivo | Little to no genotoxicity | [8] |

| Dimethyl Phthalate | Salmonella typhimurium (Ames Test) | Positive (without S9 activation) | [9] |

| Diethyl Phthalate | Salmonella typhimurium (Ames Test) | Positive (without S9 activation) | [9] |

Table 3: Carcinogenicity Data for Related Compounds

| Compound | Species | Finding | Reference |

| Benzyl Alcohol (related aryl alkyl alcohol) | Feed study | No evidence of carcinogenicity | [8] |

| R-(-)-Mandelic Acid | Not Specified | No information available | [10] |

Table 4: Skin and Eye Irritation Data for (R)-(-)-2-Chloromandelic Acid

| Endpoint | Result | Reference |

| Skin Irritation | Irritant | [11] |

| Eye Irritation | Severe eye damage | [11][12] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of a novel chemical entity like (R)-2-Chloromandelic Acid Ethyl Ester would typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[13]

-

Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females).[13] The presence or absence of mortality determines the next dosing step.[13]

-

Procedure:

-

Select healthy, young adult rodents.

-

Fast animals prior to dosing.

-

Administer the test substance at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[14]

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.[15]

-

Based on the outcome, a higher or lower dose is administered to a new group of animals until the toxicity class can be determined.

-

4.2. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This test is used to assess the mutagenic potential of a chemical.[16][17]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[17][18]

-

Procedure:

-

Several strains of bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[18][19]

-

The bacteria are plated on a minimal agar medium lacking the required amino acid.[17]

-

After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[19]

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to a negative control.[19]

-

4.3. Carcinogenicity Studies - OECD Test Guideline 451

These are long-term studies to evaluate the carcinogenic potential of a substance.[20][21]

-

Principle: The test substance is administered daily to animals (usually rats and mice) for a major portion of their lifespan.[21][22][23]

-

Procedure:

-

At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.[21][23]

-

The substance is typically administered in the diet, drinking water, or by gavage.[22]

-

The study duration is typically 18-24 months for mice and 24 months for rats.[21]

-

Animals are observed for clinical signs of toxicity and the development of tumors.[23]

-

A full histopathological examination is performed on all animals at the end of the study.[22]

-

Visualizations

Generalized Workflow for Toxicological Assessment of a New Chemical Entity

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical substance.

Caption: A generalized workflow for the toxicological assessment of a new chemical.

Conclusion

While there is a clear lack of direct toxicological data for (R)-2-Chloromandelic Acid Ethyl Ester, a preliminary assessment based on its structural analogs suggests that it may have low acute toxicity. However, based on data for the parent acid, it could be a skin and severe eye irritant. The potential for mutagenicity and carcinogenicity is difficult to predict without direct testing, as related compounds show mixed results. It is strongly recommended that comprehensive toxicological studies, following established OECD guidelines, be conducted to definitively determine the safety profile of (R)-2-Chloromandelic Acid Ethyl Ester before its use in any application where human exposure is possible.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thesciencenotes.com [thesciencenotes.com]

- 20. policycommons.net [policycommons.net]

- 21. oecd.org [oecd.org]

- 22. mhlw.go.jp [mhlw.go.jp]

- 23. quantics.co.uk [quantics.co.uk]

Application Note and Protocol for the Enzymatic Resolution of (R,S)-2-Chloromandelic Acid Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure 2-chloromandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent (S)-clopidogrel.[1][2] Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for separating the enantiomers of racemic 2-chloromandelic acid esters.[2] This application note provides a detailed protocol for the enzymatic resolution of (R,S)-2-chloromandelic acid ethyl ester using lipase-catalyzed transesterification or hydrolysis. Lipases are widely used biocatalysts for preparing optically pure compounds due to their high stereoselectivity and mild reaction conditions.[2][3]

Principle of the Method

The enzymatic resolution of (R,S)-2-chloromandelic acid ethyl ester is based on the principle of kinetic resolution. A lipase enzyme selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer of the racemic substrate at a much higher rate than the other. This results in a reaction mixture containing the unreacted, optically enriched ester of one configuration and the product (acid or a new ester) of the opposite configuration. Subsequent separation of the unreacted substrate from the product yields the desired enantiomerically pure compounds.

Materials and Reagents

-

(R,S)-2-Chloromandelic acid ethyl ester (Substrate)

-

Lipase: Candida antarctica lipase B (CALB), Lipase AK, or other suitable lipase.[1][4] Immobilized lipases are often preferred for ease of recovery and reuse.[5]

-

Acyl Donor (for transesterification): Vinyl acetate[1]

-

Buffer (for hydrolysis): Phosphate buffer (pH 6-7)[6]

-

Organic Solvents: Isooctane, Methyl tert-butyl ether (MTBE), Hexane, Toluene[6][7][8]

-

Reagents for Quenching and Extraction: Sodium bicarbonate solution, Ethyl acetate, Magnesium sulfate or Sodium sulfate.

-

Analytical Standards: Racemic and, if available, enantiomerically pure (R)- and (S)-2-chloromandelic acid ethyl ester and 2-chloromandelic acid.

-

HPLC Grade Solvents: n-Hexane, Isopropanol, Ethanol, Dichloromethane, Trifluoroacetic acid (TFA)[9]

Equipment

-

Reaction vessels (e.g., screw-capped vials or round-bottom flasks)

-

Orbital shaker or magnetic stirrer with temperature control

-

pH meter

-

Centrifuge (for enzyme separation if not immobilized)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., CHIRALPAK® IC or Chiralcel OD)[9][10][11]

-

UV detector for HPLC

Experimental Protocols

Two primary enzymatic methods for the resolution are detailed below: Transesterification in an organic solvent and Hydrolysis in a biphasic system.

5.1. Protocol 1: Lipase-Catalyzed Transesterification

This protocol is based on the enantioselective acylation of the ethyl ester.

-

Reaction Setup:

-

In a sealed reaction vessel, dissolve (R,S)-2-chloromandelic acid ethyl ester in the selected organic solvent (e.g., MTBE) to a final concentration of 20-50 mM.

-

Add the acyl donor, vinyl acetate, at a molar ratio of 3:1 to 6:1 (acyl donor:substrate).[7]

-

Add the lipase (e.g., immobilized CALB or Lipase AK) at a concentration of 10-30 mg/mL.[5][7]

-

-

Incubation:

-

Reaction Monitoring:

-

Periodically withdraw small aliquots from the reaction mixture.

-